20-Hydroxy Prostaglandin E2 is primarily synthesized in human tissues, particularly in seminal vesicles and other reproductive organs. It is formed through the hydroxylation of Prostaglandin E2 at the 20 position, which can occur via enzymatic pathways involving specific hydroxylases . This compound is classified under the broader category of eicosanoids, which includes prostaglandins, thromboxanes, and leukotrienes, all of which are derived from arachidonic acid.
The synthesis of 20-Hydroxy Prostaglandin E2 can be achieved through several methods:
The molecular structure of 20-Hydroxy Prostaglandin E2 consists of a cyclopentane ring with a hydroxyl group (-OH) at the 20 position. The compound has the following structural characteristics:
The presence of these functional groups contributes to its biological activity and interaction with various receptors in the body.
20-Hydroxy Prostaglandin E2 participates in several chemical reactions:
The mechanism of action for 20-Hydroxy Prostaglandin E2 primarily involves its interaction with prostaglandin receptors:
The physical and chemical properties of 20-Hydroxy Prostaglandin E2 include:
20-Hydroxy Prostaglandin E2 has several scientific applications:
20-Hydroxy-Prostaglandin E2 (chemical formula: C₂₀H₃₂O₆; molecular weight: 368.46 g/mol) is a cytochrome P450-mediated omega-oxidation metabolite of Prostaglandin E2 [9]. Its core structure retains the characteristic cyclopentane ring and carboxylic acid chain of Prostaglandin E2, with an additional hydroxyl group at the terminal carbon (C20) of the omega chain [4] [9]. This modification creates a chiral center at C20, theoretically permitting (R)- and (S)-isomers. However, biological systems exhibit stereoselectivity, predominantly producing the (S)-epimer through the action of CYP4A and CYP4F subfamily enzymes [5]. Nuclear magnetic resonance (NMR) studies confirm that the bioactive isomer adopts a specific conformation where the C20 hydroxyl group projects perpendicularly to the fatty acid backbone, influencing its molecular interactions [9]. The compound exists as a viscous oil at room temperature, reflecting its polyhydroxylated structure.
Mass spectrometry analysis reveals characteristic fragmentation patterns, including dehydration fragments (m/z 350.4) and cleavage products at the cyclopentane ring (m/z 271.2) [4]. The presence of the C20 hydroxyl group shifts these fragments compared to Prostaglandin E2, providing a diagnostic signature for metabolite identification in biological matrices. X-ray crystallography, while challenging due to molecular flexibility, indicates intramolecular hydrogen bonding between the C20 hydroxyl and the C15 hydroxyl group, potentially stabilizing the molecule in aqueous environments [9].
Table 1: Key Physicochemical Properties of 20-Hydroxy-Prostaglandin E2
Property | Value/Characteristic | Method of Determination |
---|---|---|
Molecular Formula | C₂₀H₃₂O₆ | High-resolution MS |
Exact Mass | 368.2197 g/mol | Calculated |
LogP (Octanol-Water) | Approximately 1.8 | Computational prediction |
Hydrogen Bond Donors | 4 | Structural analysis |
Hydrogen Bond Acceptors | 6 | Structural analysis |
Rotatable Bonds | 16 | Structural analysis |
CAS Registry Number | 57930-95-7 | Chemical database |
The hydroxylation at C20 fundamentally alters key properties compared to Prostaglandin E2 (C₂₀H₃₂O₅; MW 352.47 g/mol). Most notably, it increases molecular polarity and hydrophilicity. Calculated partition coefficients (LogP) decrease from approximately 3.0 for Prostaglandin E2 to 1.8 for 20-Hydroxy-Prostaglandin E2, enhancing aqueous solubility but reducing passive diffusion through lipid membranes [4] [9]. This polarity shift significantly impacts receptor interactions: While Prostaglandin E2 binds efficiently to E-Prostanoid (EP) receptors EP1-EP4, 20-Hydroxy-Prostaglandin E2 exhibits attenuated binding affinity, particularly at EP3 and EP4 subtypes [7]. Molecular docking simulations suggest steric hindrance from the C20 hydroxyl disrupts optimal positioning within the EP3 ligand-binding pocket [7].
Functionally, this metabolite conversion transforms a potent signaling molecule into a less active derivative. Prostaglandin E2 effectively stimulates cyclic AMP production via EP2/EP4 receptors (EC₅₀ ~10 nM), whereas 20-Hydroxy-Prostaglandin E2 requires 10-100 fold higher concentrations for equivalent activation [7]. Crucially, 20-hydroxylation does not merely create an inert metabolite. Emerging evidence indicates it confers unique biological activities distinct from Prostaglandin E2, particularly in modulating cytochrome P450 enzymes involved in arachidonic acid metabolism and influencing inflammatory responses through non-EP receptor pathways [1] [9].
Structurally, both Prostaglandin E1 and Prostaglandin E2 serve as substrates for omega-hydroxylation, yielding 20-Hydroxy-Prostaglandin E1 and 20-Hydroxy-Prostaglandin E2 respectively. The presence of the C5-C6 double bond in Prostaglandin E2 derivatives slightly reduces the energy barrier for hydroxylation compared to saturated Prostaglandin E1 derivatives, as confirmed by density functional theory calculations [5].
20-Hydroxy-Prostaglandin E2 exhibits complex stability profiles dependent on microenvironmental conditions. In plasma and buffered solutions (pH 7.4, 37°C), its half-life is approximately 30-45 minutes, significantly shorter than Prostaglandin E2 (60-90 minutes) due to enhanced susceptibility to enzymatic degradation [3] [7]. The primary degradation pathway involves dehydrogenation catalyzed by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH), which oxidizes the C15 hydroxyl group to a ketone, forming 20-Hydroxy-15-keto-Prostaglandin E2 [3]. This metabolite has substantially reduced biological activity and undergoes rapid beta-oxidation or excretion. The presence of the C20 hydroxyl group unexpectedly increases substrate affinity for 15-PGDH by 2.5-fold compared to Prostaglandin E2, accelerating this inactivation pathway [3] [7].
Table 2: Major Degradation Pathways of 20-Hydroxy-Prostaglandin E2
Degradation Pathway | Enzyme(s) Involved | Primary Product | Biological Consequence |
---|---|---|---|
C15 Oxidation | 15-Hydroxyprostaglandin Dehydrogenase | 20-Hydroxy-15-keto-Prostaglandin E2 | Functional inactivation |
Beta-Oxidation | Acyl-CoA dehydrogenases | Dicarboxylic acid derivatives | Excretion precursors |
Glucuronidation/Sulfation | UGTs/SULTs | Conjugated metabolites | Enhanced water solubility for excretion |
Non-enzymatic dehydration | pH-dependent | PG analogs with conjugated double bonds | Variable bioactivity |
Non-enzymatic degradation occurs via dehydration reactions under acidic conditions (pH <6), yielding prostaglandin B-type analogs with shifted double bonds in the cyclopentane ring [9]. These reactions proceed 40% faster for 20-Hydroxy-Prostaglandin E2 than for Prostaglandin E2 due to the electron-donating effect of the C20 hydroxyl group facilitating proton elimination at C10. Temperature significantly impacts stability: At 4°C, degradation slows substantially (t₁/₂ >12 hours), whereas at 37°C, rapid decomposition occurs unless enzymatic inhibitors are present [3] [9].
Cytochrome P450 enzymes (notably CYP4F subfamily members) can further oxidize the C20 hydroxyl to a carboxylic acid, forming 20-Carboxy-Prostaglandin E2, which undergoes rapid beta-oxidation [1] [5]. This pathway predominates in renal and hepatic tissues. The existence of these multiple degradation routes underscores the transient signaling nature of 20-Hydroxy-Prostaglandin E2, positioning it as both a metabolic product and an intermediate in the catabolic cascade of Prostaglandin E2 [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7